molecular formula C23H17F2NO4S B2728066 3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866810-16-4

3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2728066
CAS No.: 866810-16-4
M. Wt: 441.45
InChI Key: HTZDYASCPNKIAU-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C23H17F2NO4S and its molecular weight is 441.45. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Zn(II) Detection

The synthesis and spectroscopic study of analogues related to the compound of interest have revealed their application as specific fluorophores for Zn(II). These compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to solutions, although they are weakly or non-fluorescent in solution. This property makes them potentially useful for the development of fluorescent probes for Zn(II) detection in biochemical research (Kimber et al., 2003).

Antitumor Agents

Research into the design, synthesis, and preclinical evaluation of new 2-(fluorophenyl)quinolin-4-one derivatives has identified several compounds with significant inhibitory activity against tumor cell lines. These studies aim to develop new drug candidates with potential application in cancer therapy. For example, one of the potent analogues demonstrated selective inhibitory effects on several cancer cell lines, suggesting its promise as a clinical candidate (Chou et al., 2010).

Fluorescent Labeling Reagents

6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, serves as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its stability and negligible fluorescence impact by medium pH change make it an excellent candidate for biomedical analysis, including fluorescent labeling of carboxylic acids. This highlights its utility in developing sensitive and selective compounds for studying biological systems (Hirano et al., 2004).

Tubulin Polymerization Inhibitors

2-Anilino-3-aroylquinolines have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds were found to inhibit tubulin polymerization, a crucial process for cell division, indicating their potential as chemotherapeutic agents. The study illustrates the application of quinoline derivatives in developing new anticancer drugs (Srikanth et al., 2016).

Antimicrobial Agents

Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds provide a new avenue for the development of antibacterial agents, addressing the need for new treatments against resistant bacterial strains. The research underlines the potential of quinoline and quinazolinone derivatives in creating effective antimicrobial therapies (Habib et al., 2013).

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-30-17-8-11-21-19(12-17)23(27)22(31(28,29)18-9-6-16(24)7-10-18)14-26(21)13-15-4-2-3-5-20(15)25/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZDYASCPNKIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.